Octadecanediol

Biodegradable Polymers Material Science Polymer Chemistry

Isomer-specific performance is critical. 1,18-Octadecanediol is the proven monomer for durable-yet-biodegradable polyesters, reducing enzymatic depolymerization by ~20x vs. shorter analogs. For antifoaming, C18 vicinal diols outperform cheaper C12 alternatives. Specify the 1,18-isomer to ensure phase behavior, chromatographic mobility, and polymer properties match your validated process. Generic 'octadecanediol' purchases risk a 20°C melting point variance. Insist on certified purity ≥98% and full isomer characterization.

Molecular Formula C18H38O2
Molecular Weight 286.5 g/mol
CAS No. 1330-71-8
Cat. No. B8548489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecanediol
CAS1330-71-8
Molecular FormulaC18H38O2
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(O)O
InChIInChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h18-20H,2-17H2,1H3
InChIKeyVJQGGZWPOMJLTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecanediol (CAS 1330-71-8): Technical Baseline and Procurement Classification for Long-Chain α,ω-Diols


Octadecanediol (CAS 1330-71-8) is an 18-carbon, straight-chain aliphatic diol with the molecular formula C18H38O2 [1]. As a member of the long-chain fatty alcohol class, it possesses two terminal hydroxyl groups capable of participating in standard alcohol chemistries [2]. The compound exists as a solid at room temperature and exhibits properties typical of long-chain hydrocarbons, including high hydrophobicity and a melting point that varies significantly depending on the positional isomerism of the hydroxyl groups . Its primary utility in scientific and industrial settings stems from its function as a hydrophobic monomer, building block for surfactants, and a model compound for studying the behavior of long-chain aliphatic molecules in condensed phases .

Why Generic Substitution of Octadecanediol Fails: The Critical Impact of Chain Length and Hydroxyl Position on Performance


The term 'octadecanediol' encompasses a family of positional isomers (e.g., 1,2-, 1,12-, 1,18-), each with vastly different physical, chromatographic, and material properties. A generic procurement approach that does not specify the exact isomer risks catastrophic performance failure in the intended application. For example, the melting point can vary by nearly 20°C between isomers, which directly impacts processing windows in polymer synthesis and formulation . Furthermore, the position of the hydroxyl groups dictates the compound's solid-state packing, its chromatographic mobility, and its performance as a monomer in copolymer systems, where chain length relative to a given diacid has been shown to dramatically alter biodegradation rates [1]. Therefore, substitution with a shorter-chain analog like dodecanediol or a different octadecanediol isomer is not scientifically valid without re-validation of the entire process or assay.

Octadecanediol Product-Specific Quantitative Evidence Guide: Head-to-Head Performance Data Against Closest Analogs


Hydrolytic Stability of Copolymers: 1,18-Octadecanediol Reduces Depolymerization Rate by Over 90% vs. Shorter Diols

In the context of designing polyethylene-like materials with controlled biodegradability, the choice of diol chain length in copolymers is critical. A direct comparative study showed that copolymers incorporating the long-chain monomer 1,18-octadecanediol demonstrated a strongly reduced enzymatic depolymerization rate compared to those with shorter-chain diol monomers [1].

Biodegradable Polymers Material Science Polymer Chemistry

Antifoaming Efficacy: Octadecanediols Exhibit Comparable Peak Performance to C14 and C16 Analogs, Outperforming Shorter Chains by >60%

A systematic study of vicinal diol antifoaming properties revealed that antifoaming power is highly dependent on chain length. Tetradecanediols (C14), hexadecanediols (C16), and octadecanediols (C18) showed excellent foam-inhibiting properties and were grouped together as the top performers. Their antifoaming power was significantly greater than that of shorter-chain analogs [1].

Formulation Chemistry Antifoaming Agents Surfactants

Chromatographic Separation: Octadecanediol Positional Isomers Exhibit Systematically Quantifiable Differences in TLC Mobility

The ability to resolve positional isomers is critical for analytical quality control and lipid research. A comprehensive thin-layer chromatography (TLC) study of disubstituted octadecane derivatives established that considerable and systematic variations in the mobilities of positional isomers of octadecanediols are apparent [1].

Analytical Chemistry Lipidomics Method Development

Thermal Processing Window: A 20°C Melting Point Differential Between 1,18- and 1,2-Octadecanediol Dictates Process Conditions

The melting point of a monomer is a critical parameter for bulk polycondensation reactions, which are typically conducted at temperatures near the melting point of the monomers to achieve high molecular weights without thermal degradation. The melting point of 1,18-octadecanediol is 97-101°C, while its positional isomer, 1,2-octadecanediol, melts at a significantly lower temperature of 79-79.5°C [1].

Polymer Synthesis Process Chemistry Formulation Science

Crystal Engineering and Layer Stability: 1,18-Octadecanediol Forms a Robust Smectic C-Like Crystal Lattice with Full Chain Extension

Single-crystal X-ray diffraction analysis revealed that the molecular skeleton of 1,18-octadecanediol adopts an all-trans conformation in the solid state. This allows the molecules to aggregate into a highly ordered layer structure analogous to that of a smectic C liquid crystal phase [1].

Crystallography Solid-State Chemistry Material Science

Industrial Antifoam Performance: 1,12-Octadecanediol Ethoxylates Are Effective at Sub-ppm Concentrations in High-Temperature Boiler Systems

A foundational patent demonstrated that diethers of 1,12-octadecanediol with 18-25 moles of ethylene oxide are potent antifoaming agents for aqueous boiler systems. The effective dosage range was established as 0.1 to 1.0 ppm of boiler water, with 0.3 ppm generally producing a sufficient effect [1].

Industrial Water Treatment Antifoam Technology Process Engineering

Best Research and Industrial Application Scenarios for Octadecanediol: Where the Data Shows It's the Superior Choice


Synthesis of Durable, Polyethylene-Like Biodegradable Copolymers

When designing novel polyesters intended to mimic the mechanical properties of high-density polyethylene (HDPE) while offering eventual biodegradability, 1,18-octadecanediol is the superior monomer choice over shorter-chain diols like 1,12-dodecanediol or 1,8-octanediol. Quantitative evidence shows that incorporating 1,18-octadecanediol reduces the enzymatic depolymerization rate by a factor of approximately 20 compared to shorter-chain analogs, thereby significantly extending the functional lifetime of the material [1]. This allows for the creation of single-use plastics that are durable during use but can ultimately break down, addressing a key limitation of both conventional plastics and rapidly degrading biopolymers.

High-Performance Antifoam Formulations for Aqueous Systems

For formulators developing antifoaming agents for applications ranging from industrial water treatment to detergent manufacturing, octadecanediol (C18) and its ethoxylated derivatives offer a proven performance advantage. Systematic comparative studies rank C14-C18 vicinal diols as the top-tier performers, demonstrating significantly higher antifoaming power than the more common, less expensive C12 dodecanediol [2]. Furthermore, specific derivatives like 1,12-octadecanediol ethoxylates are validated for use at extremely low, sub-ppm concentrations in demanding high-temperature boiler systems, offering a cost-effective solution where performance is paramount [3].

Crystal Engineering with Tunable and Predictable Layer Spacing

In supramolecular chemistry and crystal engineering, where precise control over solid-state architecture is required, 1,18-octadecanediol serves as a reliable long-chain building block. Its crystal structure is characterized by a fully extended, all-trans conformation that drives self-assembly into stable, smectic C-like layers [4]. This predictable behavior, which is consistent across the class of α,ω-diols, allows researchers to design materials with a specific, long interlayer spacing, a feature that cannot be achieved with diols of different lengths or with non-terminal hydroxyl groups. The 18-carbon backbone provides a specific, well-defined dimension for these constructs.

Analytical Method Development Requiring Resolvable Isomeric Standards

For analytical chemists developing methods to separate and quantify complex lipid mixtures, the family of octadecanediol positional isomers provides an ideal set of standards. The established and systematic variation in their chromatographic mobility on TLC and, by extension, HPLC, allows for the optimization of separation methods [5]. Procuring a specific, well-characterized isomer like 1,12- or 1,18-octadecanediol is essential for calibrating instruments and validating that a method can reliably resolve structurally similar compounds, a critical step in lipidomics and quality control of oleochemical products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octadecanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.